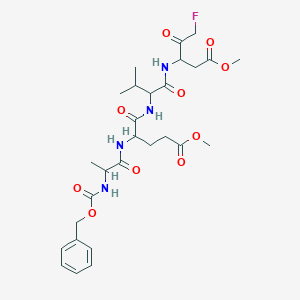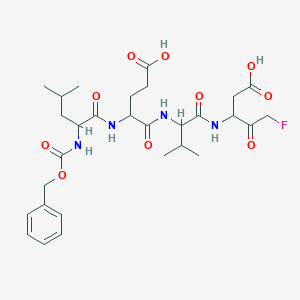
Protein SSX4 (61-80)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Protein SSX4
Wissenschaftliche Forschungsanwendungen
Expression in Cancer and Potential as a Cancer/Testis Antigen
Protein SSX4, along with other SSX family members, is primarily expressed in the testis and, to a lesser extent, the thyroid. Its aberrant expression in various cancer types, including melanomas, has been observed. This abnormal expression makes SSX proteins, including SSX4, part of a growing family of cancer/testis antigens. These antigens are considered potential targets for cancer immunotherapy. For instance, Santos et al. (2000) developed a monoclonal antibody that recognizes SSX2, SSX3, and SSX4 proteins, which could be useful in assessing the expression status of melanoma cases for immunotherapeutic trials (N. R. dos Santos et al., 2000).
Interaction with Other Proteins and Implications for Cellular Signaling
The cancer-related protein SSX2, which shares homology with SSX4, has been shown to interact with RAB3IP and a novel protein, SSX2IP. Although the study focused on SSX2, the close homology with SSX4 suggests potential similar interactions that could be important for understanding cellular signaling networks in normal and malignant growth. This was explored by De Bruijn et al. (2002), who found that these interactions might have significant implications for cellular growth mechanisms (D. D. de Bruijn et al., 2002).
Protein Structure Determination Techniques
Techniques like serial femtosecond crystallography, as explored by Boutet et al. (2012), have been critical in determining the high-resolution structure of proteins like SSX4. Such methods are increasingly relevant for analyzing the structure of hard-to-crystallize molecules, providing a deeper understanding of proteins' structural and functional aspects (S. Boutet et al., 2012).
Identification of T Cell Epitopes
The identification of T cell epitopes in proteins like SSX4 can be crucial for developing immunotherapies against cancers expressing these antigens. Research by He et al. (2008) highlighted the importance of identifying such epitopes, demonstrating the potential of peptides derived from the SSX family in eliciting strong T cell immune responses, which could be beneficial in cancer treatments (Yangdong He et al., 2008).
Secondary Structure Prediction in Proteins
Deep learning techniques, like the Deep Convolutional Neural Fields presented by Wang et al. (2015), provide innovative methods for predicting protein secondary structures, which could be applied to proteins like SSX4. Such advancements in computational biology can enhance our understanding of protein structures and functions (Sheng Wang et al., 2015).
T Cell Responses in Cancer-Free Individuals
Investigating T cell responses against proteins like SSX4 in cancer-free individuals, as conducted by Godefroy et al. (2007), can provide insights into potential immunotherapeutic applications. Such studies can pave the way for the development of therapies targeting SSX-expressing tumors (E. Godefroy et al., 2007).
Eigenschaften
Sequenz |
LGFKVTLPPFMRSKRAADFH |
|---|---|
Quelle |
Homo sapiens (human) |
Lagerung |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Protein SSX4 (61-80) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




